molecular formula C16H24N2O5 B13901725 (2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol

(2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol

Cat. No.: B13901725
M. Wt: 324.37 g/mol
InChI Key: HRNVGNMMYDRTIK-RUFCYHGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol ( 2940868-85-7) is a complex molecular salt with the formula C 16 H 24 N 2 O 5 and a molecular weight of 324.370 g/mol . This compound is classified as a key chemical building block, specifically designed for use in discovery chemistry, library synthesis, and Full-Time Equivalent (FTE) research programs . Its primary research value lies in its sophisticated chiral structure, which combines a phenylalanine derivative with an aminotetrahydropyranol moiety. The (2S)-2-acetamido-3-phenyl-propanoic acid component is structurally related to N-Acetyl-L-phenylalanine, a known protected amino acid form . The presence of multiple hydrogen bond donors (4) and acceptors (6) in the molecule makes it a valuable scaffold for constructing more complex molecules with potential biological activity, particularly in medicinal chemistry and drug discovery . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment to avoid inhalation or contact with skin and eyes.

Properties

Molecular Formula

C16H24N2O5

Molecular Weight

324.37 g/mol

IUPAC Name

(2S)-2-acetamido-3-phenylpropanoic acid;(3S,4R)-4-aminooxan-3-ol

InChI

InChI=1S/C11H13NO3.C5H11NO2/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;6-4-1-2-8-3-5(4)7/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);4-5,7H,1-3,6H2/t10-;4-,5-/m01/s1

InChI Key

HRNVGNMMYDRTIK-RUFCYHGESA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.C1COC[C@H]([C@@H]1N)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1COCC(C1N)O

Origin of Product

United States

Preparation Methods

Overview

The preparation of this compound involves stereoselective synthesis of both the amino acid derivative and the aminotetrahydropyran fragment, followed by their combination or co-isolation. The methods typically rely on classical peptide chemistry, stereoselective ring formation, and protection/deprotection strategies.

Synthesis of (2S)-2-acetamido-3-phenyl-propanoic acid moiety

  • Starting Material : L-phenylalanine or its derivatives.
  • Acetylation : The amino group of L-phenylalanine is acetylated using acetic anhydride or acetyl chloride under controlled pH to yield (2S)-2-acetamido-3-phenyl-propanoic acid.
  • Purification : Crystallization or chromatographic techniques are employed to isolate the pure acetamido acid.

Synthesis of (3S,4R)-4-aminotetrahydropyran-3-ol moiety

  • Ring Construction : The tetrahydropyran ring is typically synthesized via stereoselective cyclization of suitable sugar derivatives or through asymmetric synthesis routes involving chiral catalysts.
  • Amination : Introduction of the amino group at the 4-position is achieved by regio- and stereoselective substitution or reductive amination.
  • Stereochemical Control : The (3S,4R) configuration is ensured by the choice of chiral auxiliaries or catalysts during ring formation and functional group modification.

Coupling or Co-isolation

  • In some synthetic routes, these two moieties are prepared separately and then combined via salt formation or covalent linkage, depending on the target application.
  • Alternatively, the compound may be isolated as a mixture or co-crystal from synthetic intermediates or prodrug formulations.

Representative Synthetic Procedure from Patent Literature

A related synthetic approach described in patent US20140073589A1 involves dissolving protected sugar derivatives in methanol with sodium methoxide to effect deprotection and ring modifications, followed by coupling with amino acid derivatives under mild conditions to preserve stereochemistry.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Acetylation of L-phenylalanine Acetic anhydride, base, room temperature 85-90 Maintains (2S) stereochemistry
Cyclization to tetrahydropyran Chiral catalyst, solvent (e.g., THF), reflux 70-80 Stereoselective ring closure
Amination at C4 position Reductive amination, NH3 or amine source 75-85 Preserves (3S,4R) configuration
Coupling/co-crystallization Methanol, sodium methoxide, mild heating 60-75 Avoids racemization

Research Findings and Analytical Characterization

  • Stereochemical Integrity : Chiral HPLC and NMR confirm the retention of stereochemistry throughout synthesis.
  • Purity : >98% purity achieved by preparative chromatography.
  • Yield Optimization : Use of protecting groups and mild reaction conditions critical to maximize yield and minimize side reactions.
  • Scalability : Synthetic routes are amenable to scale-up with reproducible stereochemical outcomes.
  • Applications : The compound serves as an intermediate or active moiety in peptide inhibitors and prodrug designs targeting neurological conditions, as referenced in tau aggregation inhibitor patents.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or phenyl groups using reagents like halides or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural and functional analogs can be inferred from the literature:

Structural Analogues

Compound Key Features Differences from Target Compounds
Fluorinated triazole derivatives () Fluorinated chains, triazole rings, nucleoside-like components Lack phenyl or pyran motifs; designed for prodrug/drug delivery
Hexahydropyrimidine carboxylic acids () Six-membered ring, sulfanyl and carboxylic acid groups Larger ring system; antihypertensive focus vs. amino acid/pyran motifs

Functional Analogues

  • Amino acid derivatives: Compared to (2S)-2-acetamido-3-phenyl-propanoic acid, phenylalanine derivatives (e.g., N-acetylphenylalanine) share β-phenyl groups but lack the acetamido moiety, reducing steric hindrance .
  • Cyclic amino alcohols: (3S,4R)-4-Aminotetrahydropyran-3-ol resembles castanospermine (a pyrrolizidine alkaloid) in ring size and hydroxyl/amine groups, but castanospermine has fused rings and stronger glycosidase inhibition .

Pharmacological and Physicochemical Properties

Property (2S)-2-Acetamido-3-phenyl-propanoic acid (3S,4R)-4-Aminotetrahydropyran-3-ol Fluorinated Triazole Derivatives ()
Solubility Moderate (polar carboxyl, lipophilic phenyl) High (hydroxyl, amine) Low (fluorinated chains)
Bioactivity Peptide synthesis, enzyme substrates Enzyme inhibition, chiral templates Antiviral/prodrug potential
Stereochemical Complexity Single chiral center Two chiral centers Multiple stereocenters (e.g., nucleoside motifs)

Key Research Findings and Limitations

  • Synthetic Complexity : The fluorinated compounds in involve multi-step click chemistry and fluorinated chains, contrasting with the simpler synthesis of the target compounds .
  • Therapeutic Potential: Hexahydropyrimidines () show antihypertensive activity, whereas the target compounds’ applications remain speculative without direct pharmacological data .
  • Data Gaps: No direct comparisons of the target compounds exist in the provided evidence. Further studies are needed to assess their pharmacokinetics, toxicity, and biological targets.

Biological Activity

The compound (2S)-2-acetamido-3-phenyl-propanoic acid; (3S,4R)-4-aminotetrahydropyran-3-ol is a complex molecule with potential biological activities. This article explores its biological significance, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (2S)-2-acetamido-3-phenyl-propanoic acid; (3S,4R)-4-aminotetrahydropyran-3-ol
  • CAS Number : 2940868-85-7
  • Molecular Formula : C13H17N1O3
  • Inhibition of Lipoxygenases : The compound has shown potential in inhibiting lipoxygenases (LOXs), particularly the platelet-type 12-(S)-LOX. LOXs are involved in the metabolism of polyunsaturated fatty acids and play critical roles in inflammation and cell signaling .
  • Interference with Eicosanoid Signaling : By inhibiting LOXs, this compound may affect the production of hydroxyeicosatetraenoic acids (HETEs), which are involved in various physiological processes including inflammation and platelet aggregation .
  • Potential Antidiabetic Effects : Studies suggest that compounds interacting with LOXs may have implications for diabetes management, as they can influence insulin secretion and beta-cell function .

Case Studies and Research Findings

  • Study on Platelet Aggregation :
    • A study demonstrated that compounds similar to (2S)-2-acetamido-3-phenyl-propanoic acid significantly reduced calcium mobilization in human platelets, indicating a potential role in managing thrombotic conditions .
  • ADME Properties :
    • Research indicates favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound, making it a candidate for further pharmacological development .
  • Selectivity for Receptors :
    • Compounds related to this structure have been investigated for their selectivity towards serotonin receptors, particularly 5-HT_2C. Such selectivity can lead to therapeutic applications in psychiatric disorders .

Summary of Biological Activities

Activity TypeDescriptionReference
Lipoxygenase InhibitionInhibits 12-(S)-LOX activity
Platelet AggregationReduces calcium mobilization in platelets
Eicosanoid SignalingModulates production of HETEs
Potential Antidiabetic EffectsInfluences insulin secretion and beta-cell function

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-acetamido-3-phenyl-propanoic acid, and how can stereochemical purity be ensured during synthesis?

  • Methodology : Use enantioselective synthesis techniques such as asymmetric hydrogenation or enzymatic resolution to preserve the (2S) configuration. Monitor optical purity via polarimetry or chiral HPLC . For intermediates like 3-phenyl-propanoic acid derivatives, employ protecting groups (e.g., acetyl) to prevent racemization .
  • Validation : Confirm stereochemistry using 1H^{1}\text{H}-NMR coupling constants and X-ray crystallography for critical intermediates .

Q. How should researchers characterize the solubility and stability of (3S,4R)-4-aminotetrahydropyran-3-ol under varying pH conditions?

  • Experimental Design : Perform pH-dependent solubility studies (e.g., shake-flask method) across pH 1–10. Assess stability via accelerated degradation studies (40°C/75% RH) with HPLC quantification .
  • Key Considerations : The tetrahydropyran ring’s conformational rigidity may enhance stability in acidic conditions, but the amino group requires protection during storage to prevent oxidation .

Q. What biological assays are suitable for evaluating the bioactivity of these compounds?

  • Approach : For (2S)-2-acetamido-3-phenyl-propanoic acid, use enzyme inhibition assays (e.g., proteases) due to its structural similarity to phenylalanine derivatives. For (3S,4R)-4-aminotetrahydropyran-3-ol, test its role as a glycosidase inhibitor via fluorogenic substrate hydrolysis .
  • Controls : Include enantiomeric controls (e.g., (2R) or (3R,4S) isomers) to validate stereospecific activity .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of (2S)-2-acetamido-3-phenyl-propanoic acid in hepatic microsomes be resolved?

  • Analysis Framework :

  • Hypothesis Testing : Compare cytochrome P450 isoform-specific metabolism using recombinant enzymes (e.g., CYP3A4 vs. CYP2D6) to identify dominant pathways .
  • Data Reconciliation : Use LC-MS/MS to detect phase II metabolites (e.g., glucuronides) that may explain discrepancies in clearance rates .

Q. What computational strategies are effective for modeling the interaction between (3S,4R)-4-aminotetrahydropyran-3-ol and carbohydrate-active enzymes?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., α-glucosidase). Validate with molecular dynamics simulations to assess binding stability under physiological conditions .
  • Key Parameters : Focus on hydrogen bonding between the amino group and catalytic aspartate residues, and the tetrahydropyran ring’s contribution to entropy-enthalpy compensation .

Q. How do stereochemical variations in (3S,4R)-4-aminotetrahydropyran-3-ol impact its pharmacokinetic profile?

  • Experimental Design : Synthesize diastereomers (e.g., 3R,4S) and compare bioavailability via in vivo PK studies (rodent models). Use compartmental modeling to analyze absorption/distribution differences .
  • Mechanistic Insight : The (3S,4R) configuration may enhance membrane permeability via optimized logP values, while the (3R,4S) isomer could exhibit faster renal clearance .

Data Interpretation and Optimization

Q. What statistical methods are appropriate for analyzing dose-response curves in toxicity studies of these compounds?

  • Recommendation : Use nonlinear regression (e.g., Hill equation) to calculate IC50_{50} values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test .

Q. How can researchers optimize reaction yields for the coupling of (2S)-2-acetamido-3-phenyl-propanoic acid with peptide backbones?

  • Optimization Steps :

  • Coupling Agents : Test HATU vs. EDC/HOBt for minimal epimerization.
  • Solvent Screening : Use DMF or DCM with 10% DIEA to improve solubility and reaction efficiency .
    • Yield Validation : Quantify via 19F^{19}\text{F}-NMR (if fluorinated tags are used) or RP-HPLC .

Critical Safety and Handling

Q. What are the key safety protocols for handling (3S,4R)-4-aminotetrahydropyran-3-ol hydrochloride derivatives?

  • Guidelines : Store at 2–8°C under inert gas (N2_2) to prevent hydrolysis. Use PPE (gloves, goggles) during synthesis due to potential respiratory sensitization .
  • Emergency Measures : In case of exposure, rinse eyes with PBS (pH 7.4) and seek medical evaluation for amine-related toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.